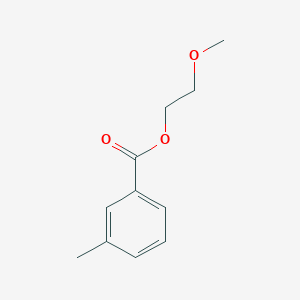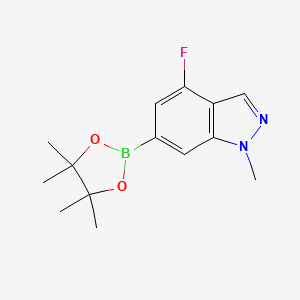
(2-(Cyclopropanecarboxamido)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Cyclopropanecarboxamido)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropanecarboxamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropanecarboxamido)phenyl)boronic acid typically involves the formation of the boronic acid group followed by the introduction of the cyclopropanecarboxamido moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Cyclopropanecarboxamido)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Cyclopropanecarboxamido)phenyl)boronic acid is utilized as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a protease inhibitor. The boronic acid group can interact with the active sites of enzymes, inhibiting their activity. This property is exploited in the development of drugs for treating diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools. Additionally, it can be employed in the synthesis of polymers with unique properties .
Mécanisme D'action
The mechanism of action of (2-(Cyclopropanecarboxamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt the enzyme’s function, leading to therapeutic effects in the treatment of diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the cyclopropanecarboxamido group, making it less versatile in certain applications.
3-Formylphenylboronic acid: Contains a formyl group instead of the cyclopropanecarboxamido group, leading to different reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(2-(Cyclopropanecarboxamido)phenyl)boronic acid is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C10H12BNO3 |
|---|---|
Poids moléculaire |
205.02 g/mol |
Nom IUPAC |
[2-(cyclopropanecarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10(7-5-6-7)12-9-4-2-1-3-8(9)11(14)15/h1-4,7,14-15H,5-6H2,(H,12,13) |
Clé InChI |
RGQWCMSURYEQHR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1NC(=O)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)
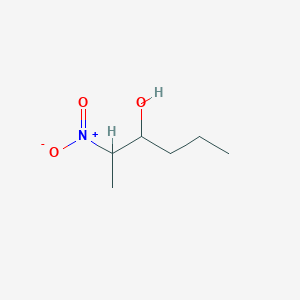
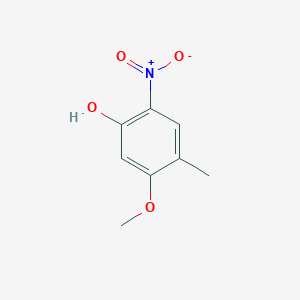
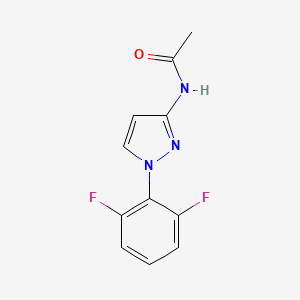

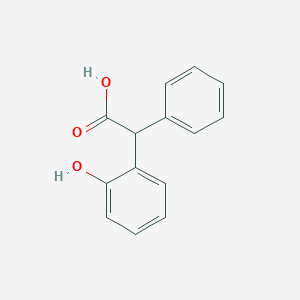
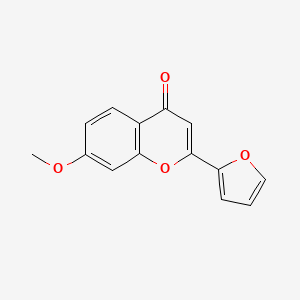
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)
